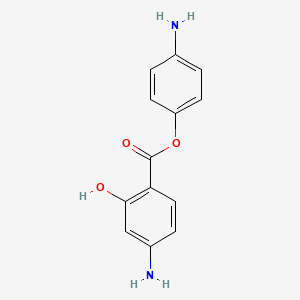
4-Aminophenyl 4-amino-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aminobenzoates This compound is characterized by the presence of amino groups attached to both phenyl and hydroxybenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 4-amino-2-hydroxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-aminophenol with 4-amino-2-hydroxybenzoic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to facilitate the formation of the ester bond.
Another approach involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between the phenyl and hydroxybenzoate moieties, providing a versatile and efficient route for the synthesis of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminophenyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 4-amino-2-hydroxybenzoate involves its interaction with various molecular targets. In biological systems, the compound can bind to bacterial cell membranes, causing membrane disruption and cell lysis. This antimicrobial activity is attributed to its ability to perturb the lipid bilayer structure .
In medicinal applications, the compound may exert its effects through the inhibition of specific enzymes or signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multifaceted mode of action.
Comparison with Similar Compounds
4-Aminophenyl 4-amino-2-hydroxybenzoate can be compared with other similar compounds such as:
4-Aminobenzoic acid: Known for its use in the synthesis of folic acid and as a sunscreen agent.
4-Hydroxybenzoic acid: Commonly used as a preservative in food and cosmetics.
2-Aminophenol: Utilized in the production of dyes and pharmaceuticals.
Properties
CAS No. |
56356-24-2 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(4-aminophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H12N2O3/c14-8-1-4-10(5-2-8)18-13(17)11-6-3-9(15)7-12(11)16/h1-7,16H,14-15H2 |
InChI Key |
XQGFDQLLBUGTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















